4-(4-Chlorobenzoyl)quinoline; 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

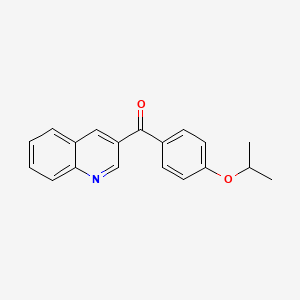

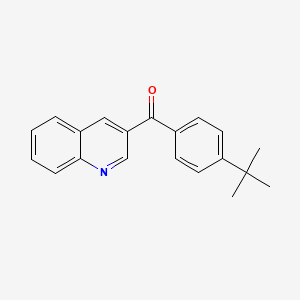

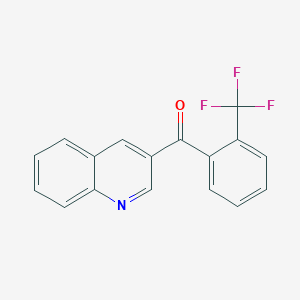

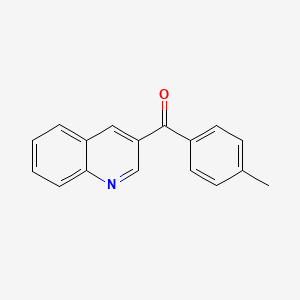

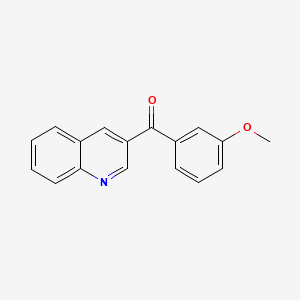

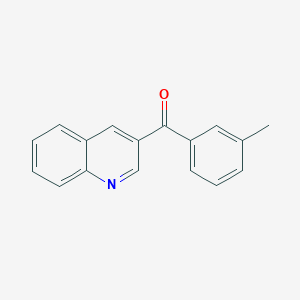

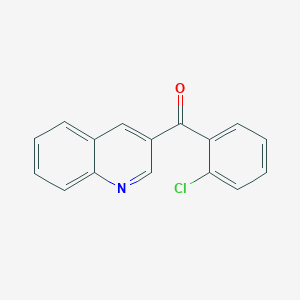

The molecular structure of 4-(4-Chlorobenzoyl)quinoline is characterized by the presence of a quinoline ring and a 4-chlorobenzoyl group. In a related compound, quinolin-8-yl 4-chlorobenzoate, X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Physical And Chemical Properties Analysis

4-(4-Chlorobenzoyl)quinoline is a colorless liquid chemical . Quinoline, a related compound, has a boiling point of 237 degrees Celsius and is sparingly soluble in water due to the presence of hydrophobic carbon chains .Applications De Recherche Scientifique

Quorum Sensing Inhibition

3-(4-Chlorobenzoyl)quinoline: has been studied for its potential as a quorum sensing inhibitor. Quorum sensing (QS) is a communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation. By inhibiting QS, compounds like 3-(4-Chlorobenzoyl)quinoline can disrupt these processes, offering a strategy to combat bacterial pathogens without promoting antibiotic resistance .

Antibiofilm Activity

Related to its role in quorum sensing inhibition, 3-(4-Chlorobenzoyl)quinoline derivatives have shown promise in preventing biofilm formation. Biofilms are protective layers that bacteria form on surfaces, which make them more resistant to antibiotics. Compounds that can prevent or disrupt biofilms are valuable in treating persistent bacterial infections .

Antivirulence Properties

The antivirulence properties of 3-(4-Chlorobenzoyl)quinoline derivatives have been explored, particularly against Pseudomonas aeruginosa . This pathogen is known for its multidrug resistance and virulence, making it a target for novel treatment strategies. By reducing virulence factors like pyocyanin synthesis, these compounds can weaken the bacteria’s ability to cause disease .

Synthesis of Hybrid Compounds

3-(4-Chlorobenzoyl)quinoline: is used in the synthesis of hybrid compounds, combining it with other molecules to create new substances with potential antibacterial activities. These hybrid compounds are designed to target specific bacterial communication pathways, offering a tailored approach to bacterial inhibition .

Medicinal Chemistry

Quinoline derivatives, including 3-(4-Chlorobenzoyl)quinoline , are a significant focus in medicinal chemistry due to their broad spectrum of biological activities. They are key scaffolds in drug discovery, with applications ranging from anticancer to antimalarial treatments. The versatility of quinoline compounds makes them valuable in the development of new therapeutic agents .

Green Chemistry Approaches

The synthesis of 3-(4-Chlorobenzoyl)quinoline and its derivatives is also being explored through green chemistry approaches. These methods aim to reduce the environmental impact of chemical synthesis by using eco-friendly catalysts and sustainable processes. The development of greener synthetic routes for quinoline compounds is an important step towards more environmentally responsible medicinal chemistry .

Safety and Hazards

Orientations Futures

Quinoline derivatives have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry . Future research could focus on the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives . Additionally, the synthesis of organic intermediates via green chemistry and their utilization in the synthesis of biologically active compounds is a promising area of research .

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Chlorobenzoyl)quinoline, also known as 4-(4-Chlorobenzoyl)quinoline or MFCD12877731, are bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication . Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

3-(4-Chlorobenzoyl)quinoline exerts its bactericidal effect by interfering with the bacterium’s ability to make DNA . It inhibits the bacterial DNA gyrase enzyme, which is necessary for DNA replication . The compound binds to an allosteric site, triggering multimerisation .

Biochemical Pathways

The compound affects the quorum sensing (QS) pathways of bacteria . QS is a central communication system in bacteria, and inhibiting it is a promising strategy to combat bacterial pathogens without antibiotics . The compound targets the PQS (Pseudomonas quinolone signal)-dependent quorum sensing of Pseudomonas aeruginosa .

Pharmacokinetics

They have elimination half-lives varying between 3 and 14 hours . Biliary concentrations of quinolones are 2 to 10 times greater than those in serum or plasma, with several compounds undergoing enterohepatic circulation .

Result of Action

The compound has been shown to have significant antibiofilm and antivirulence effects . It can prevent biofilm formation, disrupt pre-formed biofilms, and inhibit virulence . For example, one study found that a compound similar to 3-(4-Chlorobenzoyl)quinoline reduced biofilm formation by nearly 50% and pre-formed biofilm masses by 25% .

Propriétés

IUPAC Name |

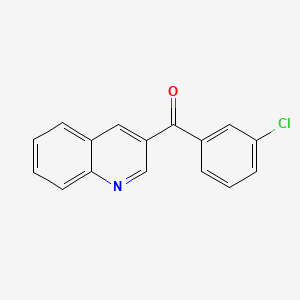

(4-chlorophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEKSMMJCMLXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(quinolin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.